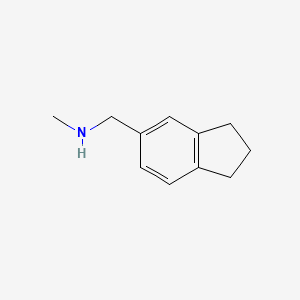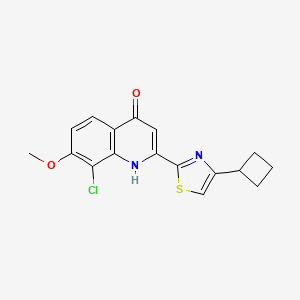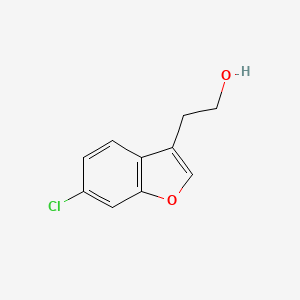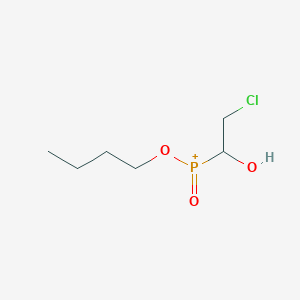
2,3-Dichloro-4-fluorotoluene
概要
説明
2,3-Dichloro-4-fluorotoluene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and one methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluorotoluene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of 4-methylbenzene (toluene). The process involves the following steps:
Chlorination: Toluene is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2 and 3 positions.
Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas under controlled conditions to introduce the fluorine atom at the 1 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: 2,3-Dichloro-4-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2,3-dichloro-1-hydroxy-4-methylbenzene or 2,3-dichloro-1-amino-4-methylbenzene can be formed.
Oxidation Products: Products like 2,3-dichloro-1-fluoro-4-methylbenzoic acid or 2,3-dichloro-1-fluoro-4-methylbenzaldehyde.
Reduction Products: Products like 2,3-dichloro-1-fluoro-4-methylcyclohexane.
科学的研究の応用
2,3-Dichloro-4-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Derivatives of this compound are investigated for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs with specific therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2,3-Dichloro-4-fluorotoluene depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism varies depending on the derivative and the target system. For example, in antimicrobial studies, it may disrupt cell membrane integrity or interfere with essential metabolic processes.
類似化合物との比較
- 2,4-Dichloro-1-fluoro-4-methylbenzene
- 2,3-Dichloro-1-fluoro-5-methylbenzene
- 2,3-Dichloro-1-fluoro-4-ethylbenzene
Comparison: 2,3-Dichloro-4-fluorotoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution reactions or different biological activity. The presence of both chlorine and fluorine atoms in specific positions can lead to unique electronic effects, making it distinct from other derivatives.
特性
分子式 |
C7H5Cl2F |
|---|---|
分子量 |
179.02 g/mol |
IUPAC名 |
2,3-dichloro-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 |
InChIキー |
HIXXDQPJVORCDB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)F)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6,7-dihydro-4H-pyrano[3,4-d][1,3]thiazol-2-amine](/img/structure/B8507073.png)
![6-chloro-N-[1-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B8507080.png)


